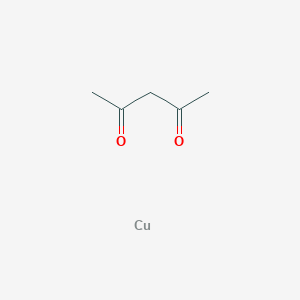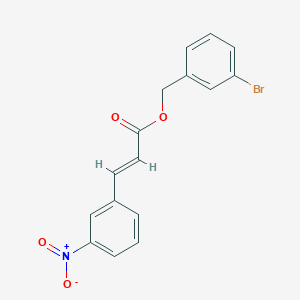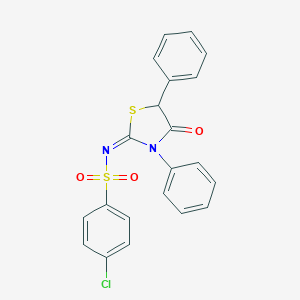![molecular formula C19H21N5O2S2 B241491 2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as ETP-46464 and has shown promising results in pre-clinical studies as an anti-cancer agent.
作用機序
The mechanism of action of ETP-46464 involves the inhibition of BCL-2, which is a key regulator of apoptosis. BCL-2 is overexpressed in many cancer cells, leading to their survival and resistance to chemotherapy. ETP-46464 binds to BCL-2 and prevents its interaction with other proteins involved in apoptosis. This leads to the activation of caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a potent anti-cancer effect in pre-clinical studies. It has also been shown to have low toxicity in normal cells, making it a promising therapeutic agent. ETP-46464 has been shown to induce apoptosis in cancer cells, leading to their destruction. It has also been shown to inhibit the growth and metastasis of tumors in animal models.
実験室実験の利点と制限
One of the main advantages of ETP-46464 is its potent anti-cancer effect and low toxicity in normal cells. This makes it a promising therapeutic agent for the treatment of various cancers. However, the synthesis of ETP-46464 is complex and requires the use of specialized equipment and reagents. This can make it difficult to produce large quantities of the compound for clinical trials.
将来の方向性
There are several future directions for the study of ETP-46464. One potential direction is to study the efficacy of ETP-46464 in combination with other anti-cancer agents. This could lead to the development of more effective cancer treatments. Another direction is to study the pharmacokinetics and pharmacodynamics of ETP-46464 in animal models and humans. This could provide valuable information for the development of clinical trials. Additionally, the development of more efficient synthesis methods for ETP-46464 could lead to its commercial production and availability for clinical use.
合成法
The synthesis of ETP-46464 involves the reaction of 2-(4-ethyl-1-piperazinyl)-3-aminomethyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure ETP-46464.
科学的研究の応用
ETP-46464 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ETP-46464 works by inhibiting the activity of a protein called BCL-2, which is involved in the regulation of cell death. By inhibiting BCL-2, ETP-46464 induces apoptosis (cell death) in cancer cells, leading to their destruction.
特性
製品名 |
2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one |
|---|---|
分子式 |
C19H21N5O2S2 |
分子量 |
415.5 g/mol |
IUPAC名 |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21N5O2S2/c1-3-22-8-10-23(11-9-22)16-13(12-14-18(26)21(2)19(27)28-14)17(25)24-7-5-4-6-15(24)20-16/h4-7,12H,3,8-11H2,1-2H3/b14-12- |
InChIキー |
GOMBAWOUKDCUPN-OWBHPGMISA-N |
異性体SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
正規SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
methanone](/img/structure/B241437.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)